molecular formula C16H18ClN3O4 B2473146 Thalidomide-4-C3-NH2 (hydrochloride) CAS No. 2357110-84-8

Thalidomide-4-C3-NH2 (hydrochloride)

Cat. No.: B2473146
CAS No.: 2357110-84-8
M. Wt: 351.79
InChI Key: VHFJERMPPMWSPF-UHFFFAOYSA-N
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Description

Thalidomide-4-C3-NH2 (hydrochloride) is a derivative of thalidomide, a compound known for its immunomodulatory and anti-inflammatory properties. This compound is primarily used as a cereblon ligand in the recruitment of CRBN protein, which is essential in the formation of PROTACs (Proteolysis Targeting Chimeras) .

Scientific Research Applications

Thalidomide-4-C3-NH2 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

The primary target of Thalidomide-4-C3-NH2 (hydrochloride) is cereblon (CRBN) . Cereblon is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4) . The binding of Thalidomide-4-C3-NH2 (hydrochloride) to cereblon induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .

Mode of Action

Thalidomide-4-C3-NH2 (hydrochloride) interacts with its target, cereblon, by binding to it . This binding induces the recruitment of non-native substrates to CRL4 CRBN . The recruited substrates are then ubiquitinated, marking them for degradation . This process is part of the intracellular ubiquitin-proteasome system, which selectively degrades target proteins .

Biochemical Pathways

The biochemical pathway affected by Thalidomide-4-C3-NH2 (hydrochloride) involves the ubiquitin-proteasome system . By binding to cereblon, Thalidomide-4-C3-NH2 (hydrochloride) influences the recruitment of non-native substrates to CRL4 CRBN . The subsequent ubiquitination of these substrates leads to their degradation . This process can affect various downstream effects, depending on the specific substrates involved.

Result of Action

The molecular and cellular effects of Thalidomide-4-C3-NH2 (hydrochloride)'s action involve the degradation of specific proteins . By binding to cereblon and inducing the recruitment of non-native substrates, Thalidomide-4-C3-NH2 (hydrochloride) leads to the ubiquitination and subsequent degradation of these substrates . This can result in various effects, depending on the specific proteins that are degraded.

Biochemical Analysis

Biochemical Properties

Thalidomide-4-C3-NH2 (hydrochloride) is an activator of E3 ligase . It ubiquitinylates proteins for subsequent proteolysis . The compound interacts with cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex .

Cellular Effects

The cellular effects of Thalidomide-4-C3-NH2 (hydrochloride) are largely due to its role as a cereblon ligand. It recruits CRBN protein, which is involved in various cellular processes . The compound can influence cell function by modulating the ubiquitin-proteasome system .

Molecular Mechanism

The molecular mechanism of Thalidomide-4-C3-NH2 (hydrochloride) involves its interaction with cereblon (CRBN), a component of the E3 ubiquitin ligase complex . The compound binds to CRBN, leading to the degradation of specific target proteins .

Temporal Effects in Laboratory Settings

Thalidomide, the parent compound, is known to undergo biotransformation by non-enzymatic hydrolysis and enzyme-mediated hydroxylation to form a multitude of metabolites .

Dosage Effects in Animal Models

The dosage effects of Thalidomide-4-C3-NH2 (hydrochloride) in animal models have not been extensively studied. Thalidomide, the parent compound, has been studied in various dosages in animal models .

Metabolic Pathways

Thalidomide-4-C3-NH2 (hydrochloride) is likely to follow similar metabolic pathways as thalidomide. Thalidomide undergoes biotransformation by non-enzymatic hydrolysis and enzyme-mediated hydroxylation to form a multitude of metabolites .

Transport and Distribution

As a cereblon ligand, it is likely to be involved in the intracellular ubiquitin-proteasome system .

Subcellular Localization

As a cereblon ligand, it is likely to be localized in the cytoplasm where the ubiquitin-proteasome system operates .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thalidomide-4-C3-NH2 (hydrochloride) is synthesized by modifying thalidomide to introduce a primary amine group and a hydrochloride salt. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of Thalidomide-4-C3-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Thalidomide-4-C3-NH2 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Thalidomide-4-C3-NH2 (hydrochloride) with modified functional groups, which can be used for further research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-4-C3-NH2 (hydrochloride) is unique due to its ability to form PROTACs, which are powerful tools for targeted protein degradation. This property distinguishes it from other thalidomide derivatives, making it a valuable compound in scientific research and drug development .

Properties

IUPAC Name

5-(3-aminopropyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4.ClH/c17-7-1-2-9-3-4-10-11(8-9)16(23)19(15(10)22)12-5-6-13(20)18-14(12)21;/h3-4,8,12H,1-2,5-7,17H2,(H,18,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFJERMPPMWSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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